N-Pentadecanoyl-D-erythro-sphingosine N-Pentadecanoyl-D-erythro-sphingosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212217
InChI:
SMILES:
Molecular Formula: C33H65NO3
Molecular Weight: 524

N-Pentadecanoyl-D-erythro-sphingosine

CAS No.:

Cat. No.: VC0212217

Molecular Formula: C33H65NO3

Molecular Weight: 524

* For research use only. Not for human or veterinary use.

N-Pentadecanoyl-D-erythro-sphingosine -

Specification

Molecular Formula C33H65NO3
Molecular Weight 524
Appearance Unit:10 mgSolvent:nonePurity:98+%Physical solid

Introduction

Chemical Structure and Properties

N-Pentadecanoyl-D-erythro-sphingosine consists of a sphingosine backbone (d18:1) with a pentadecanoic acid (C15:0) attached via an amide bond. This structure is characterized by specific stereochemistry and functional groups that contribute to its biological activity.

Basic Characteristics

The compound has the molecular formula C33H65NO3 with a molecular weight of 523.9 g/mol . It is identified by the CAS number 67492-15-3 and is structurally defined as N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide .

Synthesis and Applications

Analytical Applications

Due to its defined structure and high purity, N-pentadecanoyl-D-erythro-sphingosine serves as an excellent internal standard for lipidomic analyses, particularly in mass spectrometry applications . Its derivative, C15 Ceramide-d7 (d18:1-d7/15:0), incorporates seven deuterium atoms, making it especially valuable for quantitative mass spectrometry studies by providing a distinguishable isotopic pattern .

Biological Functions and Significance

Role in Cellular Processes

As a ceramide, N-pentadecanoyl-D-erythro-sphingosine participates in various cellular processes that are fundamental to cell function and regulation.

Precursor Functions

Ceramides function as precursors in the synthesis of more complex sphingolipids including sphingomyelin and glycosphingolipids . Additionally, they can be metabolized to generate free sphingosine, which can subsequently be phosphorylated to form sphingosine-1-phosphate (S1P) . These metabolic pathways are critical for membrane structure and cellular signaling.

Cell Cycle and Differentiation Effects

Research has demonstrated that ceramides, including N-pentadecanoyl-D-erythro-sphingosine, exhibit numerous biological effects such as:

  • Induction of cell maturation

  • Cell cycle arrest

  • Terminal cell differentiation

  • Cell senescence

  • Apoptosis (programmed cell death)

These properties have generated significant interest in the potential therapeutic applications of ceramides, particularly in cancer research where modulation of the cell cycle and apoptotic mechanisms is of paramount importance .

Inflammatory Signaling

Studies have shown that ceramides play crucial roles in inflammatory signaling pathways. In research examining TNFα-mediated inhibition of erythropoiesis, ceramides were found to be key mediators in the signaling cascade . The TNFα/nSMase/ceramide pathway has been implicated in the downregulation of erythroid differentiation, with ceramide production increasing as early as 2 minutes after TNFα stimulation .

The sphingolipid rheostat, which balances ceramide and S1P levels, appears to be disrupted in certain inflammatory conditions. TNFα has been shown to inhibit sphingosine kinase-1 (SphK1) expression, leading to ceramide accumulation and exacerbation of erythropoiesis inhibition .

Research Applications

Metabolic Research

N-Pentadecanoyl-D-erythro-sphingosine and its derivatives have been utilized in numerous research studies investigating metabolic disorders. Long-chain ceramides, including C15 Ceramide, have been measured in various tissues to understand their involvement in conditions such as:

  • Non-alcoholic fatty liver disease (NAFLD)

  • Insulin resistance

  • Obesity-related metabolic disturbances

Research has demonstrated correlations between hepatic ceramide content and insulin resistance in obese patients, highlighting the significance of these lipids in metabolic dysfunction .

Immune System Research

Recent investigations have explored the role of ceramides in immune cell function. Studies have examined how natural products can induce shifts in lipid profiles of innate immune cells toward inflammation suppression and resolution . Ceramides and their metabolites appear to influence various aspects of immune regulation, including:

  • Cytokine expression

  • Lipid mediator biosynthesis

  • Cellular metabolism reprogramming

Cancer Research

Due to their effects on cell cycle regulation and apoptosis, ceramides including N-pentadecanoyl-D-erythro-sphingosine have been investigated for potential applications in cancer therapy . The ability of ceramides to induce cell death in certain contexts makes them intriguing candidates for development of novel therapeutic approaches.

Related Compounds and Derivatives

Deuterated Variants

The deuterated derivative C15 Ceramide-d7 (d18:1-d7/15:0) is especially valuable in mass spectrometry applications as an internal standard . This compound has the molecular formula C33H58D7NO3 and a molecular weight of 530.9 g/mol, with deuterium atoms incorporated at positions 16, 17, and 18 of the sphingoid base .

Additional Related Ceramides

Table 2: Related Ceramide Compounds

CompoundDescriptionMolecular FormulaMolecular Weight (g/mol)
C15 Ceramide-d7 (d18:1-d7/15:0)Deuterated derivativeC33H58D7NO3530.9
C15 Glucosyl(β) Ceramide-d7Glucosylated deuterated derivativeC39H68D7NO8693.0
C17 Ceramide (d18:1/17:0)Longer chain ceramideC35H69NO3551.9
C12 Ceramide (d18:1/12:0)Shorter chain ceramideC30H59NO3~481.8

Various other ceramides with different fatty acid chain lengths and modifications are commercially available and used in research, including:

  • C16 Ceramide (d18:1/16:0)

  • C18 Ceramide (d18:1/18:0)

  • C16 Galactosylceramide (d18:1/16:0)

  • C16 Lactosylceramide (d18:1/16:0)

Analytical Methods

Research involving N-pentadecanoyl-D-erythro-sphingosine frequently employs liquid chromatography-mass spectrometry (LC-MS/MS) for detection and quantification. The deuterated variant (C15 Ceramide-d7) is particularly useful as an internal standard in such analyses .

For ceramide analysis, samples are typically prepared through lipid extraction methods involving methanol precipitation, followed by chloroform/methanol extraction. Analysis is then performed using electrospray ionization-tandem mass spectrometry (ESI-MS/MS) in positive ionization mode with multiple reaction monitoring (MRM) .

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